{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride
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Overview
Description
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO4S and a molecular weight of 268.76 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro[5.5]undecane core with two oxygen atoms at positions 2 and 9, and a methanesulfonyl chloride group attached to the 3-position .
Preparation Methods
The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride typically involves the reaction of spirocyclic diols with methanesulfonyl chloride under specific conditions. One common method includes the use of a base such as pyridine or triethylamine to facilitate the reaction . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include bases like pyridine, triethylamine, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and the nature of the nucleophile used .
Scientific Research Applications
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted products . The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride can be compared with other spirocyclic sulfonyl chlorides, such as:
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chloride: This compound has a similar spirocyclic structure but with the methanesulfonyl chloride group attached at a different position.
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine: This compound has an amine group instead of a methanesulfonyl chloride group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of substituted products, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c11-16(12,13)7-9-1-2-10(8-15-9)3-5-14-6-4-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWQTOYJKRCKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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